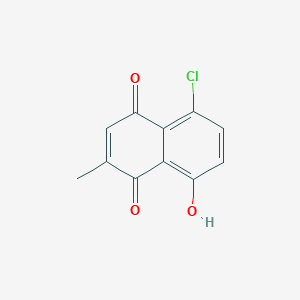
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione is an organic compound that belongs to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with a chlorine atom at the 5-position, a hydroxyl group at the 8-position, and a methyl group at the 2-position. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 8-hydroxy-2-methylnaphthalene-1,4-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone structure.
Reduction: The quinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-8-hydroxy-2-methyl-1,4-naphthoquinone.
Reduction: Formation of 5-chloro-8-hydroxy-2-methyl-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Menadione (Vitamin K3): A naphthoquinone derivative with similar redox properties.
Plumbagin: Another naphthoquinone with notable biological activities, including anticancer and antimicrobial effects.
Lawsone: A naturally occurring naphthoquinone found in henna, known for its dyeing properties and biological activities.
Uniqueness
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the hydroxyl and methyl groups contribute to its redox behavior and biological activity.
属性
CAS 编号 |
89475-05-8 |
|---|---|
分子式 |
C11H7ClO3 |
分子量 |
222.62 g/mol |
IUPAC 名称 |
5-chloro-8-hydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,13H,1H3 |
InChI 键 |
XJOLWRUFUHUART-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)

![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)


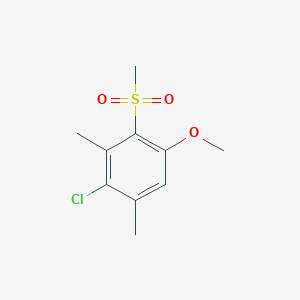
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
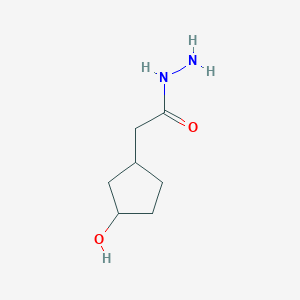
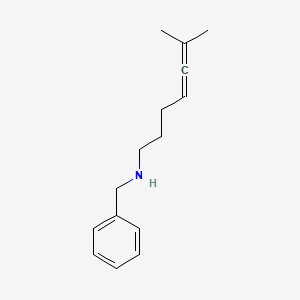
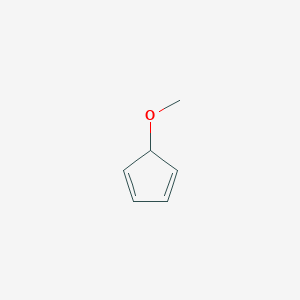
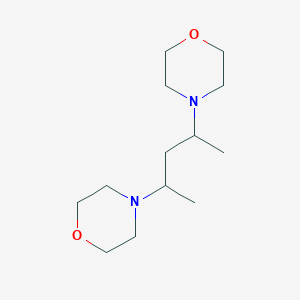
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
